N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
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Overview
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure consists of a purine ring system (the same type of ring found in DNA and RNA bases).
- Attached to the purine ring, we have a phenylpropenylidene group, which contains a bromine atom.
- Additionally, there’s a dimethylmalonate moiety (the 2,6-dioxo part) linked to the purine ring.
- Finally, the compound features an acetohydrazide functional group.
- Overall, it’s a hybrid of purine, phenyl, and hydrazide components.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
- Industrial production methods are likely proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity: The compound contains multiple functional groups, making it potentially reactive.
Common Reactions:
Major Products: These would depend on reaction conditions and reagents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antiviral or anticancer agent due to the purine scaffold.
Biological Studies: Explore its interactions with enzymes or receptors.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
Targets: The purine portion could interact with adenosine receptors or other purine-related proteins.
Pathways: Investigate its impact on cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H17BrN6O3 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C18H17BrN6O3/c1-23-16-15(17(27)24(2)18(23)28)25(11-20-16)10-14(26)22-21-9-13(19)8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,22,26)/b13-8-,21-9+ |
InChI Key |
KQEMZUWOIMNAET-VMPQGERRSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC(=CC3=CC=CC=C3)Br |
Origin of Product |
United States |
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